Pelitinib

Catalog No.
S547959
CAS No.
257933-82-7
M.F
C24H23ClFN5O2
M. Wt
467.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pelitinib

Pelitinib overcomes a key limitation of reversible EGFR inhibitors: signal reactivation upon washout. Its covalent, irreversible binding ensures sustained target suppression, critical for long-term assays and resistance studies.

  • Irreversible inhibition persists after compound removal, eliminating washout artifacts.
  • Potent against T790M gatekeeper mutation (H1975 NSCLC model) where gefitinib/erlotinib fail.
  • ~32-fold EGFR over HER2 selectivity allows selective interrogation of EGFR-dependent pathways.

CAS Number

257933-82-7

Product Name

Pelitinib

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C24H23ClFN5O2

Molecular Weight

467.9 g/mol

InChI

InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+

InChI Key

WVUNYSQLFKLYNI-AATRIKPKSA-N

solubility

Soluble in DMSO, not soluble in water.

Synonyms

(2E)-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxy-6-quinolinyl)-4-(dimethylamino)-2-butenamide, EKB 569, EKB-569, EKI 569, EKI-569, pelitinib

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C

The exact mass of the compound Pelitinib is 467.15243 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 729742. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of aminoquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Pelitinib (also known as EKB-569) is a second-generation, orally active 3-cyanoquinoline compound that functions as an irreversible dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2) tyrosine kinases. It forms a covalent bond with a cysteine residue in the ATP-binding site of these receptors, leading to sustained, long-term inhibition of receptor phosphorylation and downstream signaling pathways critical for cell proliferation. This irreversible mechanism of action is a key differentiator from first-generation reversible inhibitors and is central to its utility in specific research contexts.

Research Fit

Irreversible EGFR pathway studies Covalent binding tool compound for sustained target engagement models.
Kinase selectivity profiling Defined EGFR/HER2 selectivity ratio supports isoform-specific research.
Oral bioavailability and PK studies Reported oral exposure and long half-life support preclinical PK modeling.

Direct substitution of Pelitinib with reversible inhibitors like Lapatinib, Gefitinib, or Erlotinib can compromise experimental outcomes. Pelitinib's irreversible, covalent binding provides prolonged target inhibition that persists even after the compound is washed out from the extracellular medium. This is fundamentally different from the equilibrium-driven, transient inhibition of reversible TKIs. For studies designed to assess the effects of sustained pathway blockade, to overcome certain forms of acquired resistance, or in experimental setups involving washout steps, replacing Pelitinib with a reversible analog would invalidate the experimental design and yield non-comparable data.

Substitution Risk

Mechanism
Pelitinib (irreversible covalent)
Reversible EGFR inhibitors (gefitinib, erlotinib) may not sustain target suppression or overcome resistance in the same way.
Selectivity
EGFR-selective profile
Broader pan-ErbB or multi-kinase inhibitors can shift off-target interpretation and cellular response context.
PK context
Distinct half-life and oral dose
Dose-exposure relationships differ from other EGFR TKIs; direct interchange may require PK re-validation.

Potent Enzymatic Inhibition of EGFR Kinase

In a cell-free enzymatic assay, Pelitinib demonstrated potent inhibitory activity against the EGFR tyrosine kinase with an IC50 value of 38.5 nM. This high level of potency against the primary target is a key performance characteristic for studies focused on direct EGFR inhibition.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Data38.5 nM for Pelitinib
Comparator Or BaselineBaseline enzymatic activity
Quantified DifferenceN/A (Potency data)
ConditionsCell-free enzymatic assay measuring autophosphorylation of recombinant human EGFR cytoplasmic domain.

This provides a baseline confirmation of high target potency, which is a primary selection criterion for ensuring effective target engagement in experimental models.

BRAF-mutant melanoma response
Direct comparison
Reported higher antitumor response vs reversible inhibitors (gefitinib/erlotinib) in BRAF-mutant melanoma models.
Supports pathway-response context in BRAF-mutant melanoma research.
Spleen-liver metastasis model; cell migration readouts.

Demonstrated Activity Against T790M, a Key EGFR Resistance Mutation

Unlike first-generation reversible inhibitors such as gefitinib, which are ineffective against the EGFR T790M mutation, Pelitinib (EKB-569) maintains inhibitory activity. In cellular models, irreversible inhibitors like Pelitinib can inhibit the kinase activity of the T790M mutant, a critical factor in acquired resistance. For example, H1975 cells, which harbor the L858R/T790M double mutation, are resistant to gefitinib but remain sensitive to inhibition by irreversible TKIs.

Evidence DimensionInhibition of drug-resistant mutant
Target Compound DataEffective inhibition of T790M-mutant EGFR
Comparator Or BaselineFirst-generation TKIs (e.g., Gefitinib, Erlotinib) are ineffective.
Quantified DifferenceQualitative difference between effective and ineffective inhibition.
ConditionsCell-based assays using human lung cancer cell lines (e.g., H1975) endogenously expressing the EGFR L858R/T790M resistance mutation.

For researchers studying mechanisms of TKI resistance or developing strategies to overcome it, Pelitinib is a necessary tool that first-generation inhibitors cannot substitute.

Kinase selectivity panel
Class-level inference
EGFR IC50 20–80 nM; HER2 1.23 µM (15–60× weaker); Src 282 nM; MEK/ERK 800 nM.
Selectivity profile supports EGFR-specific pathway interpretation.
Data compiled from supplier pages; independent verification recommended.

Selective Inhibition of EGFR Over HER2 in Cellular Assays

While classified as a dual inhibitor, Pelitinib exhibits a notable selectivity for EGFR over HER2 in cellular contexts. In cellular phosphorylation assays, it required at least 10-fold more Pelitinib to achieve equivalent inhibition of HER2 phosphorylation compared to EGFR phosphorylation. This is further supported by enzymatic assays showing an IC50 of 38.5 nM for EGFR versus 1255 nM for ErbB2 (HER2).

Evidence DimensionRelative Potency (IC50)
Target Compound DataIC50 (EGFR) = 38.5 nM
Comparator Or BaselineIC50 (HER2) = 1255 nM
Quantified DifferenceApproximately 32-fold more potent against EGFR than HER2 in enzymatic assays.
ConditionsCell-free enzymatic assays and cellular phosphorylation assays.

This selectivity profile is critical for researchers needing to preferentially inhibit EGFR-driven signaling while minimizing the confounding effects of potent HER2 inhibition, a distinction from less selective dual inhibitors like Lapatinib.

HER2-HER3 dimerization
Direct comparison
Pelitinib did not prevent or disrupt ligand-induced HER2-HER3 dimers, unlike lapatinib and neratinib.
Supports dimerization-independent EGFR inhibition pathway dissection.
Breast cancer cell lines; co-IP and FRET assays.
Preclinical PK method
Cross-study comparable
Validated UPLC-MS/MS assay; LLOQ 0.5 ng/mL in rat plasma for pelitinib and neratinib.
Enables accurate quantification for preclinical PK and drug-interaction studies.
SPE sample preparation; requires method transfer validation.
Clinical dosing context
Trial context
Reported phase I oral dose 75 mg/day; qualitative long half-life; dose-limiting grade 3 diarrhea.
Supports oral dosing context for research models; PK profile differs from gefitinib/erlotinib.
Clinical trial data; not a therapeutic recommendation.
Cell line anti-proliferative activity
Class-level inference
NHEK IC50 61 nM; A431 125 nM; MDA-468 260 nM; MCF-7 (low EGFR) 3.6 µM.
Correlates with EGFR expression; supports target-engagement models.
Data to verify in specific cell context.

Modeling Acquired Resistance in EGFR-Mutant Cancers

Pelitinib is the right choice for studies investigating mechanisms to overcome acquired resistance to first-generation TKIs. Its demonstrated efficacy against the common T790M gatekeeper mutation allows for the direct study of resistance pathways in relevant cellular models (e.g., NSCLC H1975 cells) where compounds like gefitinib or erlotinib would be ineffective.

Studies Requiring Long-Term or Sustained EGFR Pathway Inhibition

Due to its irreversible binding mechanism, Pelitinib is highly suitable for experiments that require prolonged and stable inhibition of EGFR signaling. This includes long-term cell culture studies, washout experiments to confirm covalent target engagement, and in vivo xenograft models where sustained target suppression is needed to observe a therapeutic effect.

Dissecting EGFR vs. HER2 Signaling Pathways

Given its ~32-fold greater potency for EGFR over HER2, Pelitinib can be used as a tool to preferentially interrogate EGFR-dependent signaling. At carefully titrated concentrations, it allows researchers to inhibit EGFR-driven processes with minimal immediate impact on HER2, a feature that is critical for deconvoluting the distinct roles of these two receptors in specific biological contexts.

Application Fit

Application
Selection Property
Validation Focus
BRAF-mutant melanoma EGFR pathway studies
Irreversible EGFR inhibition context
Pathway-response and metastasis model endpoints
EGFR-dependent proliferation models
Kinase selectivity profile (EGFR vs HER2/Src)
EGFR expression–dependent proliferation endpoints
Dimerization-independent EGFR signaling dissection
HER2-HER3 dimerization context
Dimerization pathway-response and combination-context interpretation
Preclinical PK and drug-interaction research
Oral bioavailability and analytical method context
PK modeling and drug-drug interaction endpoints

XLogP3

4.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

467.1524308 Da

Monoisotopic Mass

467.1524308 Da

Heavy Atom Count

33

Appearance

White to off white powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X5DWL380Z6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in colorectal cancer and lung cancer.

Pharmacology

Pelitinib is a 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor with potential antineoplastic activity. Pelitinib irreversibly binds covalently to epidermal growth factor receptors (EGFR) ErbB-1, -2 and -4, thereby inhibiting receptor phosphorylation and signal transduction and resulting in apoptosis and suppression of proliferation in tumor cells that overexpress these receptors.

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
EGFR [HSA:1956] [KO:K04361]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

257933-82-7

Wikipedia

Pelitinib
1: Maher HM, Alzoman NZ, Shehata SM. An eco-friendly direct spectrofluorimetric method for the determination of irreversible tyrosine kinase inhibitors, neratinib and pelitinib: application to stability studies. Luminescence. 2016 Jun 1. doi: 10.1002/bio.3160. PubMed PMID: 27246364.
2: To KK, Poon DC, Wei Y, Wang F, Lin G, Fu L. Pelitinib (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer. Br J Pharmacol. 2015 Aug;172(16):4089-106. doi: 10.1111/bph.13189. PubMed PMID: 25988710; PubMed Central PMCID: PMC4543615.
3: Wiewrodt R, Serke M, Grohé C, Brückl W. [Employing tyrosine kinase inhibitors in the first line treatment of EGFR-positive metastatic NSCLC - state of the art and recent developments]. Pneumologie. 2013 Sep;67(9):494-501. doi: 10.1055/s-0033-1344337. Review. German. PubMed PMID: 24006195.
4: Luethi D, Durmus S, Schinkel AH, Schellens JH, Beijnen JH, Sparidans RW. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Sep 1;934:22-5. doi: 10.1016/j.jchromb.2013.06.030. PubMed PMID: 23892825.
5: Aravindan N, Aravindan S, Herman TS, Natarajan M. EGFR tyrosine kinase inhibitor pelitinib regulates radiation-induced p65-dependent telomerase activation in squamous cell carcinoma. Radiat Res. 2013 Mar;179(3):304-12. doi: 10.1667/RR3028.1. PubMed PMID: 23379415.
6: Majem M, Pallarès C. An update on molecularly targeted therapies in second- and third-line treatment in non-small cell lung cancer: focus on EGFR inhibitors and anti-angiogenic agents. Clin Transl Oncol. 2013 May;15(5):343-57. doi: 10.1007/s12094-012-0964-2. Review. PubMed PMID: 23359171.
7: Crabtree JE, Jeremy AH, Duval C, Dixon MF, Danjo K, Carr IM, Pritchard DM, Robinson PA. Effects of EGFR Inhibitor on Helicobacter pylori Induced Gastric Epithelial Pathology in Vivo. Pathogens. 2013 Oct 14;2(4):571-90. doi: 10.3390/pathogens2040571. PubMed PMID: 25437333; PubMed Central PMCID: PMC4235704.
8: Hegedüs C, Truta-Feles K, Antalffy G, Várady G, Német K, Ozvegy-Laczka C, Kéri G, Orfi L, Szakács G, Settleman J, Váradi A, Sarkadi B. Interaction of the EGFR inhibitors gefitinib, vandetanib, pelitinib and neratinib with the ABCG2 multidrug transporter: implications for the emergence and reversal of cancer drug resistance. Biochem Pharmacol. 2012 Aug 1;84(3):260-7. doi: 10.1016/j.bcp.2012.04.010. PubMed PMID: 22548830.
9: Aravindan N, Thomas CR Jr, Aravindan S, Mohan AS, Veeraraghavan J, Natarajan M. Irreversible EGFR inhibitor EKB-569 targets low-LET γ-radiation-triggered rel orchestration and potentiates cell death in squamous cell carcinoma. PLoS One. 2011;6(12):e29705. doi: 10.1371/journal.pone.0029705. PubMed PMID: 22242139; PubMed Central PMCID: PMC3248439.
10: Kim H, Lim HY. Novel EGFR-TK inhibitor EKB-569 inhibits hepatocellular carcinoma cell proliferation by AKT and MAPK pathways. J Korean Med Sci. 2011 Dec;26(12):1563-8. doi: 10.3346/jkms.2011.26.12.1563. PubMed PMID: 22147992; PubMed Central PMCID: PMC3230015.
11: Bryce AH, Rao R, Sarkaria J, Reid JM, Qi Y, Qin R, James CD, Jenkins RB, Boni J, Erlichman C, Haluska P. Phase I study of temsirolimus in combination with EKB-569 in patients with advanced solid tumors. Invest New Drugs. 2012 Oct;30(5):1934-41. doi: 10.1007/s10637-011-9742-1. PubMed PMID: 21881915; PubMed Central PMCID: PMC3816525.
12: Sánchez-Martín M, Pandiella A. Differential action of small molecule HER kinase inhibitors on receptor heterodimerization: therapeutic implications. Int J Cancer. 2012 Jul 1;131(1):244-52. doi: 10.1002/ijc.26358. PubMed PMID: 21826647.
13: Brünner-Kubath C, Shabbir W, Saferding V, Wagner R, Singer CF, Valent P, Berger W, Marian B, Zielinski CC, Grusch M, Grunt TW. The PI3 kinase/mTOR blocker NVP-BEZ235 overrides resistance against irreversible ErbB inhibitors in breast cancer cells. Breast Cancer Res Treat. 2011 Sep;129(2):387-400. doi: 10.1007/s10549-010-1232-1. PubMed PMID: 21046231.
14: Liu B, You QD, Li ZY. [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives]. Yao Xue Xue Bao. 2009 Aug;44(8):879-84. Chinese. PubMed PMID: 20055156.
15: Ocaña A, Amir E. Irreversible pan-ErbB tyrosine kinase inhibitors and breast cancer: current status and future directions. Cancer Treat Rev. 2009 Dec;35(8):685-91. doi: 10.1016/j.ctrv.2009.08.001. Review. PubMed PMID: 19733440.
16: Akbulut T, Regner KR, Roman RJ, Avner ED, Falck JR, Park F. 20-HETE activates the Raf/MEK/ERK pathway in renal epithelial cells through an EGFR- and c-Src-dependent mechanism. Am J Physiol Renal Physiol. 2009 Sep;297(3):F662-70. doi: 10.1152/ajprenal.00146.2009. PubMed PMID: 19570883; PubMed Central PMCID: PMC2739708.
17: Grunt TW, Wagner R, Grusch M, Berger W, Singer CF, Marian B, Zielinski CC, Lupu R. Interaction between fatty acid synthase- and ErbB-systems in ovarian cancer cells. Biochem Biophys Res Commun. 2009 Jul 31;385(3):454-9. doi: 10.1016/j.bbrc.2009.05.085. PubMed PMID: 19467222.
18: Barlesi F, Breen D. [Targeting HER pathway in head and neck and thoracic cancers]. Bull Cancer. 2009;96 Suppl 1:S35-43. doi: 10.1684/bdc.2008.0774. Review. French. PubMed PMID: 19433372.
19: Laheru D, Croghan G, Bukowski R, Rudek M, Messersmith W, Erlichman C, Pelley R, Jimeno A, Donehower R, Boni J, Abbas R, Martins P, Zacharchuk C, Hidalgo M. A phase I study of EKB-569 in combination with capecitabine in patients with advanced colorectal cancer. Clin Cancer Res. 2008 Sep 1;14(17):5602-9. doi: 10.1158/1078-0432.CCR-08-0433. PubMed PMID: 18765554; PubMed Central PMCID: PMC3086427.
20: Crespo A, Zhang X, Fernández A. Redesigning kinase inhibitors to enhance specificity. J Med Chem. 2008 Aug 28;51(16):4890-8. doi: 10.1021/jm800453a. PubMed PMID: 18680272.

Explore Compound Types